molecular formula C9H12N2O B12933640 7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12933640
M. Wt: 164.20 g/mol
InChI Key: BCZRTLCIXJQEAY-UHFFFAOYSA-N
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Description

7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

7-ethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C9H12N2O/c1-2-7-3-4-9(12)8-5-6-10-11(7)8/h5-7H,2-4H2,1H3

InChI Key

BCZRTLCIXJQEAY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C2=CC=NN12

Origin of Product

United States

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